molecular formula C12H16ClNO B12773419 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one CAS No. 2167949-43-9

1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one

Cat. No.: B12773419
CAS No.: 2167949-43-9
M. Wt: 225.71 g/mol
InChI Key: OPCMVVKRCLOEDQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one is a chemical compound that belongs to the class of substituted cathinones. These compounds are structurally similar to amphetamines and are known for their stimulant properties. The compound has a molecular formula of C12H16ClNO and is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine and a ketone. One common method involves the use of methylamine and pentanone in the presence of a catalyst to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Studied for its potential therapeutic effects and as a reference compound in pharmacological research.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one involves its interaction with neurotransmitter systems in the brain. The compound is known to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which is characteristic of its stimulant properties.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one can be compared with other substituted cathinones, such as:

    Methcathinone: Similar stimulant properties but differs in its chemical structure and potency.

    Mephedrone: Known for its recreational use, it has a different substitution pattern on the phenyl ring.

    4-Methylmethcathinone (Mephedrone): Shares similar stimulant effects but has a methyl group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other substituted cathinones and contributes to its specific properties and applications.

Properties

CAS No.

2167949-43-9

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(methylamino)pentan-1-one

InChI

InChI=1S/C12H16ClNO/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9/h5-8,11,14H,3-4H2,1-2H3

InChI Key

OPCMVVKRCLOEDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)Cl)NC

Origin of Product

United States

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